Nalbuphine

概要

説明

ナルブフィンは、フェナントレン系に属する半合成オピオイド鎮痛薬です。中程度から重度の疼痛の治療に一般的に使用されています。 ナルブフィンは、オピオイド受容体において、特にカッパオピオイド受容体では部分アゴニストとして、ミューオピオイド受容体ではアンタゴニストまたは部分アゴニストとして、混合アゴニスト-アンタゴニストとして作用します 。 この独自のメカニズムにより、他のオピオイドと比較して、呼吸抑制や依存のリスクが低く、効果的な疼痛緩和を提供できます .

準備方法

合成経路と反応条件

ナルブフィンは、ケシに含まれるオピオイドアルカロイドであるテバインから合成されます。. 反応条件は通常、強酸と強塩基、および様々な有機溶媒の使用を含みます。

工業生産方法

工業的な設定では、ナルブフィンは同様の合成経路で、しかしより大規模に製造されています。このプロセスは、効率的かつ一貫した生産を確保するために、高圧反応器と連続フローシステムの使用を含みます。 最終製品の純度と効力を確保するために、品質管理対策が実施されています .

化学反応の分析

反応の種類

ナルブフィンは、次のようないくつかの種類の化学反応を起こします。

酸化: ナルブフィンは、酸化されてナルブフィンN-オキシドを生成することができ、これは鎮痛活性が低下した代謝物です.

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応は、通常、目的の生成物の生成を確保するために、制御された温度とpH条件で行われます .

主要な生成物

これらの反応から生成される主要な生成物には、ナルブフィンN-オキシド、ナルブフィンアルコール誘導体、および様々な置換ナルブフィン化合物が含まれます .

科学研究への応用

ナルブフィンは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Nalbuphine has a wide range of scientific research applications, including:

作用機序

ナルブフィンは、中枢神経系にあるオピオイド受容体に結合することにより、その効果を発揮します。 カッパオピオイド受容体では部分アゴニストとして作用し、鎮痛と鎮静を誘発し、ミューオピオイド受容体ではアンタゴニストまたは部分アゴニストとして作用し、これにより呼吸抑制と陶酔のリスクを軽減するのに役立ちます 。 これらの受容体との相互作用は、痛みの知覚を変化させ、痛みのシグナル伝達に関与する神経伝達物質の放出を調節します .

類似化合物との比較

類似化合物

ブトルファノール: ナルブフィンと同様に、ブトルファノールは、カッパおよびミューオピオイド受容体に作用する混合アゴニスト-アンタゴニストオピオイドです.

ペンタゾシン: 別の混合アゴニスト-アンタゴニストオピオイドであるペンタゾシンは、薬理学的特性は似ていますが、化学構造は異なります.

ブプレノルフィン: ブプレノルフィンは、ミューオピオイド受容体では部分アゴニストであり、カッパ受容体ではアンタゴニストであり、混合アゴニスト-アンタゴニストプロファイルという点でナルブフィンに似ています.

ナルブフィンの独自性

ナルブフィンのカッパ受容体では部分アゴニスト活性、ミュー受容体ではアンタゴニストまたは部分アゴニスト活性という独自の組み合わせにより、他のオピオイドとは一線を画しています。 このプロファイルにより、呼吸抑制と依存のリスクが低く、効果的な疼痛緩和を提供できます 。 さらに、ナルブフィンはオピオイド誘発副作用を軽減する能力があり、疼痛管理において貴重な選択肢となっています .

生物活性

Nalbuphine is a unique synthetic opioid that functions as an agonist at kappa-opioid receptors and a partial antagonist at mu-opioid receptors. This dual activity contributes to its analgesic properties while mitigating some adverse effects commonly associated with traditional opioids. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and research findings.

Pharmacodynamics

This compound's mechanism of action primarily involves its interaction with the opioid receptor system in the central nervous system (CNS). It exhibits the following characteristics:

- Kappa-Opioid Receptor Agonism : this compound binds effectively to kappa receptors, leading to analgesia and sedation without the full agonist effects seen with mu opioids. This action is particularly beneficial in managing visceral pain, such as that experienced during labor .

- Partial Mu-Opioid Receptor Antagonism : While it provides analgesic effects comparable to morphine, this compound's partial antagonistic effect at mu receptors helps reduce the risk of respiratory depression and other side effects associated with full mu agonists .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:

- Absorption : The mean absolute bioavailability is approximately 79-83% when administered intramuscularly or subcutaneously .

- Half-Life : The plasma half-life of this compound is about 5 hours, allowing for a duration of analgesic activity ranging from 3 to 6 hours post-administration .

- Metabolism : this compound is primarily metabolized in the liver with minimal renal clearance, indicating a low risk of accumulation in patients with renal impairment .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption Bioavailability | 79-83% |

| Plasma Half-Life | ~5 hours |

| Duration of Analgesic Activity | 3-6 hours |

Clinical Efficacy

This compound has demonstrated significant efficacy in various clinical settings, particularly in pain management. Clinical studies have shown its effectiveness in treating moderate to severe pain conditions, including postoperative pain and labor analgesia.

Case Studies

- Labor Analgesia : A study evaluated this compound's efficacy for epidural labor analgesia. Results indicated that this compound provided effective pain relief with fewer side effects compared to traditional opioids. Maternal body temperature and fetal heart rate were monitored, showing no significant adverse effects on fetal well-being .

- Postoperative Pain Management : In a randomized controlled trial involving patients undergoing gynecological surgeries, this compound was used as part of a multimodal analgesia regimen. Patients receiving this compound reported lower pain scores and required fewer rescue analgesics compared to those receiving standard care .

Table 2: Clinical Efficacy Outcomes

Safety Profile

This compound's safety profile is generally favorable compared to other opioids. Its unique receptor activity results in:

- Reduced Respiratory Depression : Due to its partial antagonistic effect at mu receptors, this compound exhibits a ceiling effect on respiratory depression, making it safer for use in various populations including those with opioid tolerance .

- Adverse Effects : Common side effects include sedation, dizziness, and nausea; however, these are typically less severe than those associated with full mu agonists like morphine .

特性

IUPAC Name |

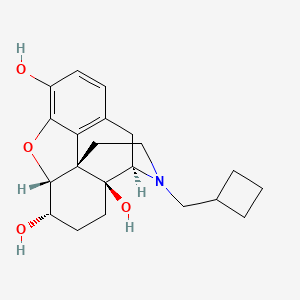

(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12/h4-5,12,15-16,19,23-25H,1-3,6-11H2/t15-,16+,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETZHAKZCGBWSS-CEDHKZHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23277-43-2 (hydrochloride) | |

| Record name | Nalbuphine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020594836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023345 | |

| Record name | Nalbuphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nalbuphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.09e+00 g/L | |

| Record name | Nalbuphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nalbuphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism of action is unknown, but is believed to interact with an opiate receptor site in the CNS (probably in or associated with the limbic system). The opiate antagonistic effect may result from competitive inhibition at the opiate receptor, but may also be a result of other mechanisms. Nalbuphine is thought primarily to be a kappa agonist. It is also a partial mu antagonist analgesic, with some binding to the delta receptor and minimal agonist activity at the sigma receptor. | |

| Record name | Nalbuphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

20594-83-6 | |

| Record name | Nalbuphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20594-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalbuphine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020594836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalbuphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nalbuphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalbuphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALBUPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2T84IQI2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nalbuphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230 °C (hydrochloride salt) | |

| Record name | Nalbuphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nalbuphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。